molecular formula C12H11Cl2NO5 B15280445 N-(3,4-dichlorobenzoyl)Glutamic acid

N-(3,4-dichlorobenzoyl)Glutamic acid

Cat. No.: B15280445
M. Wt: 320.12 g/mol
InChI Key: PNCQTRSFSYUTDV-VIFPVBQESA-N
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Description

N-(3,4-Dichlorobenzoyl)Glutamic acid is a synthetic derivative of glutamic acid, where the amino group is substituted with a 3,4-dichlorobenzoyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of Loxiglumide (CR-1505), a cholecystokinin receptor antagonist. Its synthesis involves the condensation of N-(3,4-dichlorobenzoyl)-glutamic acid anhydride with N-(3-methoxypropyl)-N-pentylamine under controlled conditions . The dichlorinated aromatic ring enhances its reactivity in forming amide bonds, making it valuable for constructing bioactive molecules.

Properties

Molecular Formula

C12H11Cl2NO5

Molecular Weight

320.12 g/mol

IUPAC Name

(2S)-2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)/t9-/m0/s1

InChI Key

PNCQTRSFSYUTDV-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzoyl)Glutamic acid typically involves the condensation of glutamic acid with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction conditions include maintaining the temperature at a moderate level to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzoyl)Glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-dichlorobenzoyl)Glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzoyl)Glutamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to glutamate receptors, influencing neurotransmission and modulating synaptic activity. It may also interact with other proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Dichlorinated Benzoyl Compounds and Their Properties

Compound Name CAS Number Key Substituents Application/Hazard Classification
N-(3,4-Dichlorobenzoyl)Glutamic Acid Not Provided 3,4-dichlorobenzoyl + glutamic acid Pharmaceutical intermediate
2,4-Dichlorobenzoyl Chloride 89-75-8 2,4-dichlorobenzoyl + chloride Precursor for agrochemicals; corrosive
3,4-Dichlorobenzyl Chloride 102-47-6 3,4-dichlorobenzyl + chloride Intermediate in polymer synthesis; irritant

Key Differences :

  • Reactivity : this compound’s glutamic acid backbone enables peptide bond formation, unlike 2,4-dichlorobenzoyl chloride, which is electrophilic and reacts with nucleophiles (e.g., amines, alcohols) .
  • Toxicity : Dichlorobenzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) are classified as corrosive and hazardous due to their acyl chloride groups, whereas this compound, as an amide, exhibits lower acute toxicity .

Glutamic Acid-Based Analogues

Key Differences :

  • Target Specificity : this compound is tailored for gastrointestinal receptor modulation, whereas pteridinyl-glutamic acid derivatives target folate-dependent enzymes in cancer therapy .
  • Substituent Effects: The 3,4-dichloro configuration on the benzoyl group enhances lipophilicity and metabolic stability compared to mono-chlorinated or non-halogenated analogues, influencing pharmacokinetics .

Reactivity in Condensation Reactions

The anhydride form reacts efficiently with amines at low temperatures (5°C), a contrast to less-activated glutamic acid derivatives (e.g., N-acetylglutamic acid), which require higher temperatures or catalysts. This reactivity is attributed to the electron-withdrawing dichloro groups, which enhance the electrophilicity of the carbonyl .

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